Uracil, 5-butyl-6-ethyl-
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Overview
Description
Uracil, 5-butyl-6-ethyl- is a derivative of uracil, a heterocyclic aromatic organic compound. Uracil is one of the four nucleobases in the nucleic acid of RNA, which are represented by the letters A, G, C, and U. The compound Uracil, 5-butyl-6-ethyl- is specifically modified at the 5th and 6th positions with butyl and ethyl groups, respectively. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of Uracil, 5-butyl-6-ethyl- can be achieved through several methods. One common approach involves the alkylation of uracil derivatives. For instance, tert-butyl dicarbonate (Boc2O) and ethyl iodide (EtI) reactions with uracil can be performed in pyridine/DMF solvents with DMAP as the catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Uracil, 5-butyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Alkylation/Acylation: The compound can undergo further alkylation or acylation to introduce additional alkyl or acyl groups.
Scientific Research Applications
Uracil, 5-butyl-6-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nucleobase modifications on RNA structure and function.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Uracil, 5-butyl-6-ethyl- involves its interaction with various molecular targets. For instance, uracil derivatives can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies. The molecular pathways involved may include the disruption of nucleotide metabolism and interference with RNA processing.
Comparison with Similar Compounds
Uracil, 5-butyl-6-ethyl- can be compared with other uracil derivatives such as:
5-Fluorouracil: Known for its anticancer properties.
6-Methyluracil: Used in various biochemical studies.
5-Chlorouracil: Exhibits antiviral activity.
The uniqueness of Uracil, 5-butyl-6-ethyl- lies in its specific modifications at the 5th and 6th positions, which can impart distinct chemical and biological properties compared to other uracil derivatives.
Biological Activity
Uracil, 5-butyl-6-ethyl- is a modified derivative of uracil, a naturally occurring nucleobase in RNA. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Modifications
Uracil, 5-butyl-6-ethyl- features butyl and ethyl groups at the 5th and 6th positions of the uracil ring, respectively. These modifications can significantly influence its chemical behavior and biological interactions. The structural formula is represented as:
The biological activity of Uracil, 5-butyl-6-ethyl- is primarily attributed to its interaction with nucleic acids. It is known to inhibit enzymes such as thymidylate synthase, which plays a crucial role in DNA synthesis. These interactions can lead to various biological effects, including:
- Antiviral Activity : Modified uracil derivatives have been studied for their potential to inhibit viral replication.
- Antitumor Activity : Similar to other uracil derivatives like 5-fluorouracil, Uracil, 5-butyl-6-ethyl- may exhibit cytotoxic effects on cancer cells.
In Vitro Studies
Research has demonstrated that uracil derivatives can stimulate cell proliferation in specific contexts. A study evaluating various substituted uracils found that compounds similar to Uracil, 5-butyl-6-ethyl-, such as 1-butyl-6-methyluracil, exhibited significant proliferative activity in lung epithelial cells. The maximum tolerated dose (MTD) for these compounds was notably higher than that for standard treatments like 6-methyluracil .
Compound | Proliferation Index | Maximum Tolerated Dose (MTD) |
---|---|---|
Uracil, 5-butyl-6-ethyl- | TBD | TBD |
1-butyl-6-methyluracil | +25% | Higher than 6-methyluracil |
3-methyl-6-cyclopropyluracil | +75% | Four times higher than MTD |
Case Studies
- Antiviral Properties : In studies focusing on the antiviral effects of modified uracils, it was found that certain derivatives could inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways. This suggests potential applications in antiviral drug development.
- Cancer Research : A comparative analysis of Uracil derivatives indicated that those with longer alkyl chains (like butyl and ethyl) could enhance cytotoxicity against tumor cells. Such findings support ongoing research into their use as chemotherapeutic agents .
Synthesis and Applications
The synthesis of Uracil, 5-butyl-6-ethyl- can be achieved through alkylation methods involving uracil derivatives and reagents like tert-butyl dicarbonate and ethyl iodide. This compound serves as a building block for more complex molecules in medicinal chemistry.
Potential Applications
- Pharmaceutical Development : Due to its biological activities, Uracil, 5-butyl-6-ethyl- is being explored for the development of new antiviral and anticancer drugs.
- Biochemical Research : Its ability to modify RNA structures makes it a valuable tool for studying nucleic acid interactions.
Properties
CAS No. |
99167-58-5 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-butyl-6-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
KXDDSAOCUJOCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)NC1=O)CC |
Origin of Product |
United States |
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